molecular formula C23H24N4O3S B14682912 4-Methylbenzenesulfonate;2-methyl-1,3-bis(prop-2-enyl)imidazo[4,5-b]quinoxalin-3-ium CAS No. 25980-23-8

4-Methylbenzenesulfonate;2-methyl-1,3-bis(prop-2-enyl)imidazo[4,5-b]quinoxalin-3-ium

Cat. No.: B14682912
CAS No.: 25980-23-8
M. Wt: 436.5 g/mol
InChI Key: DXMKTLFKFHFANH-UHFFFAOYSA-M
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Description

4-Methylbenzenesulfonate;2-methyl-1,3-bis(prop-2-enyl)imidazo[4,5-b]quinoxalin-3-ium is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a 4-methylbenzenesulfonate group and a 2-methyl-1,3-bis(prop-2-enyl)imidazo[4,5-b]quinoxalin-3-ium moiety, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methylbenzenesulfonate;2-methyl-1,3-bis(prop-2-enyl)imidazo[4,5-b]quinoxalin-3-ium typically involves multi-step organic reactions. One common method includes the reaction of 4-methylbenzenesulfonyl chloride with an appropriate imidazo[4,5-b]quinoxaline derivative under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine or sodium carbonate to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-Methylbenzenesulfonate;2-methyl-1,3-bis(prop-2-enyl)imidazo[4,5-b]quinoxalin-3-ium undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfone derivatives, alcohols, and substituted imidazo[4,5-b]quinoxaline compounds .

Scientific Research Applications

4-Methylbenzenesulfonate;2-methyl-1,3-bis(prop-2-enyl)imidazo[4,5-b]quinoxalin-3-ium has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 4-methylbenzenesulfonate;2-methyl-1,3-bis(prop-2-enyl)imidazo[4,5-b]quinoxalin-3-ium exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anti-cancer properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-methylbenzenesulfonate;2-methyl-1,3-bis(prop-2-enyl)imidazo[4,5-b]quinoxalin-3-ium lies in its dual functional groups, which confer distinct chemical reactivity and potential for diverse applications in various fields .

Properties

CAS No.

25980-23-8

Molecular Formula

C23H24N4O3S

Molecular Weight

436.5 g/mol

IUPAC Name

4-methylbenzenesulfonate;2-methyl-1,3-bis(prop-2-enyl)imidazo[4,5-b]quinoxalin-3-ium

InChI

InChI=1S/C16H17N4.C7H8O3S/c1-4-10-19-12(3)20(11-5-2)16-15(19)17-13-8-6-7-9-14(13)18-16;1-6-2-4-7(5-3-6)11(8,9)10/h4-9H,1-2,10-11H2,3H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1

InChI Key

DXMKTLFKFHFANH-UHFFFAOYSA-M

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=[N+](C2=NC3=CC=CC=C3N=C2N1CC=C)CC=C

Origin of Product

United States

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